4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine
Overview
Description
4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C10H11BrFNO3S and a molecular weight of 324.16 g/mol It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further substituted with a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used.
Major Products Formed
Substitution Reactions: Products such as 4-((4-azido-2-fluorophenyl)sulfonyl)morpholine or 4-((4-thiol-2-fluorophenyl)sulfonyl)morpholine.
Oxidation Reactions: Products like this compound sulfoxide or sulfone.
Coupling Reactions: Biaryl compounds formed by the coupling of the phenyl ring with other aryl groups.
Scientific Research Applications
4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine has several scientific research applications, including:
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- 4-((4-Chloro-2-fluorophenyl)sulfonyl)morpholine
- 4-((4-Bromo-2-fluorophenyl)sulfonyl)piperidine
Uniqueness
4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine is unique due to the combination of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts specific physicochemical properties, such as solubility and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQHCWRUSXGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702296 | |
Record name | 4-(4-Bromo-2-fluorobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-42-7 | |
Record name | 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-2-fluorobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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